molecular formula C17H16N2O6S B301739 4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate

4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate

Cat. No. B301739
M. Wt: 376.4 g/mol
InChI Key: RNJUQARLYBANHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of 4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is involved in DNA replication and cell division. By inhibiting this enzyme, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate has various biochemical and physiological effects. This compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively target cancer cells while leaving normal cells unharmed. Additionally, this compound has been shown to have low toxicity, making it a safe option for use in lab experiments. However, one limitation of using this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.

Future Directions

There are several potential future directions for the use of 4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate in scientific research. One direction is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another direction is the exploration of this compound's potential applications in other scientific research fields, such as materials science and environmental science. Additionally, further studies can be conducted to explore the potential of this compound as a drug candidate for the treatment of other diseases besides cancer.
In conclusion, 4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate is a chemical compound that has significant potential in scientific research. Its specific mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments make it a promising candidate for further exploration in various scientific research fields.

Synthesis Methods

The synthesis of 4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-methoxyaniline and 4-formylbenzoic acid in the presence of a catalyst to form 2-methoxy-N-(4-formylphenyl) aniline. This intermediate product is then reacted with 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonyl chloride to form the final product.

Scientific Research Applications

4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate has been studied for its potential applications in various scientific research fields. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate for the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells.

properties

Product Name

4-formyl-2-methoxyphenyl 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonate

Molecular Formula

C17H16N2O6S

Molecular Weight

376.4 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 1,3-dimethyl-2-oxobenzimidazole-5-sulfonate

InChI

InChI=1S/C17H16N2O6S/c1-18-13-6-5-12(9-14(13)19(2)17(18)21)26(22,23)25-15-7-4-11(10-20)8-16(15)24-3/h4-10H,1-3H3

InChI Key

RNJUQARLYBANHW-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)OC3=C(C=C(C=C3)C=O)OC)N(C1=O)C

Canonical SMILES

CN1C2=C(C=C(C=C2)S(=O)(=O)OC3=C(C=C(C=C3)C=O)OC)N(C1=O)C

Origin of Product

United States

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